molecular formula C11H12FNO2 B13169745 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13169745
M. Wt: 209.22 g/mol
InChI Key: ZMFLALWMEHIUQR-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . This compound is notable for its unique structure, which includes a fluorine atom and an azetidine ring, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, while the azetidine ring can influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the azetidine ring, which confer distinct chemical and biological properties. This combination makes it a versatile intermediate for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-4-2-3-9(12)8(10)5-14/h2-5,15H,6-7H2,1H3

InChI Key

ZMFLALWMEHIUQR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(C(=CC=C2)F)C=O)O

Origin of Product

United States

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